molecular formula C14H13ClN2O3 B2605024 N-(4-Chloro-6,7-dimethoxyquinolin-3-yl)prop-2-enamide CAS No. 2305448-57-9

N-(4-Chloro-6,7-dimethoxyquinolin-3-yl)prop-2-enamide

Cat. No.: B2605024
CAS No.: 2305448-57-9
M. Wt: 292.72
InChI Key: GGICPIZKCUZALU-UHFFFAOYSA-N
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Description

N-(4-Chloro-6,7-dimethoxyquinolin-3-yl)prop-2-enamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-6,7-dimethoxyquinolin-3-yl)prop-2-enamide typically involves several steps:

    Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.

    Chlorination: Finally, chlorination of the hydroxyquinoline yields 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the chloro position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Major Products:

Scientific Research Applications

N-(4-Chloro-6,7-dimethoxyquinolin-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various quinoline-based compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Chloro-6,7-dimethoxyquinolin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

  • 4-Chloro-6,7-dimethoxyquinoline
  • 4,7-Dichloroquinoline
  • 6,7-Dimethoxyquinoline

Comparison: N-(4-Chloro-6,7-dimethoxyquinolin-3-yl)prop-2-enamide is unique due to its specific structural features, such as the prop-2-enamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity towards certain molecular targets .

Properties

IUPAC Name

N-(4-chloro-6,7-dimethoxyquinolin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-4-13(18)17-10-7-16-9-6-12(20-3)11(19-2)5-8(9)14(10)15/h4-7H,1H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGICPIZKCUZALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)NC(=O)C=C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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